molecular formula C45H69ClN8O14 B1263845 (2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide

Cat. No.: B1263845
M. Wt: 981.5 g/mol
InChI Key: IZUSQHCHSMJXLV-KZVJGMRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide is a cyclic peptide produced by the cyanobacterium Scytonema hofmanni. It is known for its potent inhibitory action against serine proteases, particularly elastase . This compound has garnered significant interest in pharmaceutical research due to its potential as a lead compound in drug development campaigns .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide primarily undergoes hydrolysis reactions due to its peptide nature. The compound’s rigid ring structure prevents hydrolytic attack by covering the active center of elastase .

Common Reagents and Conditions

The hydrolysis reactions of this compound typically involve the use of proteases such as elastase. The reaction conditions often include aqueous environments where the enzyme can interact with the peptide bonds of this compound .

Major Products Formed

The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments result from the cleavage of peptide bonds within the cyclic structure .

Scientific Research Applications

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide exerts its effects by binding to the active site of elastase, a serine protease. The compound occupies the most prominent subsites S1 through S4 of the elastase, preventing a hydrolytic attack by covering the active center with its rigid ring structure . This binding mechanism effectively inhibits the enzyme’s activity, making this compound a potent elastase inhibitor .

Properties

Molecular Formula

C45H69ClN8O14

Molecular Weight

981.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide

InChI

InChI=1S/C45H69ClN8O14/c1-11-12-32(58)47-22(6)38(60)51-35(23(7)55)41(63)52-36-25(9)68-45(67)34(21(4)5)50-40(62)30(19-26-13-15-31(57)27(46)18-26)53(10)44(66)37(24(8)56)54-33(59)16-14-28(43(54)65)48-39(61)29(17-20(2)3)49-42(36)64/h13,15,18,20-25,28-30,33-37,55-57,59H,11-12,14,16-17,19H2,1-10H3,(H,47,58)(H,48,61)(H,49,64)(H,50,62)(H,51,60)(H,52,63)/t22-,23+,24-,25-,28+,29-,30-,33?,34?,35-,36-,37+/m0/s1

InChI Key

IZUSQHCHSMJXLV-KZVJGMRKSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@@H](OC(=O)C(NC(=O)[C@@H](N(C(=O)[C@H](N2C(CC[C@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)[C@H](C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)C(C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C

Synonyms

scyptolin A

Origin of Product

United States

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